molecular formula C11H11FO B2463458 2-Cyclopropyl-2-(2-fluorophenyl)oxirane CAS No. 2248285-85-8

2-Cyclopropyl-2-(2-fluorophenyl)oxirane

Cat. No.: B2463458
CAS No.: 2248285-85-8
M. Wt: 178.206
InChI Key: ZDYYGCIKVXUYDA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(2-fluorophenyl)oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(2-fluorophenyl)oxirane typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride to form cyclopropyl-2-(2-fluorophenyl)ethanone. This intermediate is then subjected to halogenation using a bromination reagent to yield cyclopropyl-2-bromo-2-(2-fluorophenyl)ethanone . The final step involves the formation of the oxirane ring through a cyclization reaction, often catalyzed by a base or a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(2-fluorophenyl)oxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted oxirane derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(2-fluorophenyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved in these reactions are often studied using computational and experimental methods to understand the kinetics and mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclopropyl-2-(2-fluorophenyl)oxirane include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

2-cyclopropyl-2-(2-fluorophenyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-4-2-1-3-9(10)11(7-13-11)8-5-6-8/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYYGCIKVXUYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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